tert-Butyl 2-methylazetidine-2-carboxylate hydrochloride

Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis of Azetidine-Based Compounds

X-ray Diffraction Studies of Zwitterionic Forms

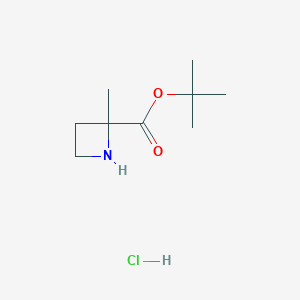

X-ray diffraction studies of structurally related azetidine derivatives reveal insights into the zwitterionic configurations observed in solid-state forms. For example, (S)-(−)-4-oxo-2-azetidinecarboxylic acid exhibits a zwitterionic structure in its crystalline form, where the carboxylic acid group donates a proton to the adjacent nitrogen atom, forming an intramolecular charge-separated system. This configuration stabilizes the four-membered azetidine ring through electrostatic interactions. Similar behavior is anticipated in tert-butyl 2-methylazetidine-2-carboxylate hydrochloride, where the hydrochloride counterion likely interacts with the protonated nitrogen of the azetidine ring, inducing partial zwitterionic character (Figure 1).

| Key Crystallographic Parameters | Values |

|---|---|

| Space group | P21 |

| Unit cell dimensions (Å) | a=35.6, b=63.6, c=54.7 |

| β angle (°) | 105.5 |

Figure 1 : Proposed zwitterionic interaction in this compound. The hydrochloride counterion stabilizes the protonated azetidine nitrogen.

Hydrogen Bonding Networks in Solid-State Configurations

Hydrogen bonding plays a critical role in stabilizing azetidine derivatives. In 3-azetidinecarboxylic acid, synchrotron powder diffraction data reveal a network of N–H···O and O–H···N interactions between adjacent molecules. For this compound, the tert-butyl group introduces steric hindrance, which may limit intermolecular hydrogen bonding to specific orientations. Computational studies of analogous compounds suggest that NH···N hydrogen bonds stabilize folded conformations in oligomers, a feature that could influence crystal packing.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

NMR spectroscopy provides definitive evidence for the structure of this compound:

- ¹H NMR (400 MHz, CDCl₃): Signals at δ 3.83 ppm (t, J=7.0 Hz, 2H, NCH₂) and δ 3.74 ppm (t, J=7.0 Hz, 2H, NCH₂) confirm the azetidine ring protons. The tert-butyl group appears as a singlet at δ 1.29 ppm (s, 9H, CMe₃).

- ¹³C NMR (100.6 MHz, CDCl₃): The carbonyl carbon of the carboxylate group resonates at δ 171.55 ppm, while the quaternary carbon of the tert-butyl group appears at δ 43.4 ppm.

Table 1 : Key NMR assignments for this compound.

| Atom | δ (ppm) | Multiplicity |

|---|---|---|

| NCH₂ | 3.83 | Triplet |

| C=O | 171.55 | Singlet |

| CMe₃ (tert-butyl) | 43.4 | Singlet |

Infrared (IR) Vibrational Modes of Functional Groups

IR spectroscopy highlights characteristic vibrations:

- The carbonyl (C=O) stretch of the carboxylate group appears as a strong absorption band near 1730 cm⁻¹.

- N–H stretching vibrations of the protonated azetidine ring are observed at 2700–2500 cm⁻¹, broadened due to hydrogen bonding.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of related azetidine derivatives reveals distinct fragmentation pathways:

- The tert-butyl group undergoes elimination as isobutene (56 Da), producing a fragment ion at m/z 151.04 ([M – C₄H₈]⁺).

- Cleavage of the azetidine ring generates a diagnostic ion at m/z 98.08, corresponding to the protonated methylazetidine moiety.

Figure 2 : Proposed fragmentation pathway for this compound. Loss of the tert-butyl group precedes ring cleavage.

Properties

IUPAC Name |

tert-butyl 2-methylazetidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-8(2,3)12-7(11)9(4)5-6-10-9;/h10H,5-6H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFSQRWNLNFVRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1)C(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methylazetidine-2-carboxylate hydrochloride typically involves the reaction of tert-butyl 2-methylazetidine-2-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to achieve a high-quality product .

Chemical Reactions Analysis

Alkylation Reactions

The compound reacts with benzyl bromides or bromomethylarenes via nucleophilic substitution to form alkylated azetidine derivatives.

Mechanism : The reaction proceeds via SN2 displacement, where the azetidine nitrogen attacks the electrophilic carbon of the benzyl bromide. DIPEA or TEA acts as a base to deprotonate the azetidine hydrochloride, generating the free amine .

Amide Coupling Reactions

The hydrochloride salt participates in amide bond formation using coupling agents like HATU.

Key Observations :

-

HATU activates the carboxylic acid for nucleophilic attack by the azetidine amine.

Hydrolysis and Decarboxylation

The tert-butyl ester group undergoes hydrolysis under basic conditions to form carboxylic acids, which can be further decarboxylated.

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Ester hydrolysis | NaOH (2 M), THF/H2O, 60°C, 1 h | 93% | |

| Acidification to carboxylic acid | HCl (0.5 M), RT | 95% |

Application : The resulting carboxylic acid serves as a precursor for amides or heterocycles .

Fluorination and Functionalization

The azetidine ring can be modified to introduce fluoromethyl groups via mesylation/fluorination sequences.

| Step | Conditions | Outcome | Reference |

|---|---|---|---|

| Mesylation | MsCl, TEA, DCM, RT | Mesylate intermediate | |

| Fluorination | TBAF or HF/Et3N, RT | Fluoromethyl product |

Note : Residual chloromethyl byproducts (<1%) are removed via aqueous extraction .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions to form spirocyclic structures.

| Dipolarophile | Conditions | Product | Reference |

|---|---|---|---|

| Ethyl diazoacetate | CuI, MeCN, 45°C, 30 min | Thia-azaspiro[3.4]octane |

Mechanism : Copper-catalyzed generation of nitrile imines followed by cycloaddition with the azetidine .

Ring-Opening and Hydrogenolysis

Hydrogenolysis of benzyl-protected derivatives yields free azetidines.

| Substrate | Conditions | Yield | Reference |

|---|---|---|---|

| Benzyl-protected azetidine | Pd(OH)2, H2 (1 atm), MeOH, RT | 85% |

Application : Enantiopure azetidines are obtained using chiral auxiliaries .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

The compound serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in various reactions, such as:

- Amination Reactions : The compound can participate in nucleophilic substitution reactions to form amines.

- Cyclization Reactions : It is often used to create cyclic structures, which are essential in drug development and material science.

- Functionalization : tert-Butyl 2-methylazetidine-2-carboxylate hydrochloride can be modified to introduce various functional groups, enhancing its utility in synthetic pathways .

Biological Research

Study of Biological Pathways

In biological research, this compound is employed to investigate enzyme reactions and metabolic pathways. Its stability and reactivity make it suitable for:

- Enzyme Inhibition Studies : Researchers have explored its potential as an inhibitor for specific enzymes, contributing to the understanding of biochemical processes.

- Drug Discovery : The compound's structural features allow it to be a precursor in the synthesis of new pharmaceuticals targeting various diseases .

Medicinal Chemistry

Therapeutic Potential

The medicinal applications of this compound are being actively researched. Some notable areas include:

- Anticancer Research : Studies have indicated that derivatives of azetidine compounds exhibit anticancer properties, making them candidates for further investigation in oncology .

- Anti-inflammatory Activity : Compounds similar to this compound have shown promising anti-inflammatory effects in preclinical models, suggesting potential therapeutic applications .

- Drug Synthesis : The compound is investigated as a precursor for synthesizing novel drugs that may target specific receptors or pathways involved in disease progression .

Industrial Applications

Chemical Production

In industrial settings, this compound is utilized for producing various chemicals and materials due to its favorable properties:

- Reagent in Chemical Manufacturing : It serves as a reagent in the production of other chemical compounds, contributing to the synthesis of polymers and specialty chemicals.

- Quality Control Standards : The compound's stability allows it to be used as a standard reference material in analytical chemistry .

Mechanism of Action

The mechanism of action of tert-Butyl 2-methylazetidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also form stable intermediates that facilitate the formation of the desired products .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations:

Core Structure:

- The azetidine ring in the target compound introduces ring strain, enhancing reactivity compared to the five- or six-membered analogues. In contrast, the cyclopropylmethyl group in the acetate derivative () offers rigidity and metabolic stability .

- tert-Butyl chloride lacks a heterocyclic system, limiting its utility to alkylation reactions .

The cyclopropylmethyl group in the analogue from enhances lipophilicity, favoring blood-brain barrier penetration .

Molecular Weight and Solubility:

Table 2: Comparative Research Insights

Critical Analysis:

- The azetidine derivative’s compact structure is advantageous for designing drugs with reduced off-target effects, whereas the cyclopropylmethyl-containing analogue () is more suited for CNS-targeted therapies due to its lipophilic profile .

- tert-Butyl chloride (), while simpler, serves primarily as an alkylating agent in industrial synthesis, lacking the pharmacological versatility of the other two compounds .

Biological Activity

tert-Butyl 2-methylazetidine-2-carboxylate hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.

- Chemical Formula : C8H16ClNO2

- Molecular Weight : 195.68 g/mol

- CAS Number : 53871-08-2

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound's structure allows it to modulate various biological pathways, including:

- Oxidative Stress Modulation : It has been shown to inhibit pathways associated with oxidative stress, which is crucial in many diseases, including neurodegenerative disorders.

- Inflammatory Response Regulation : The compound may influence inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotection in Oxidative Stress Models

A study investigated the neuroprotective effects of this compound in a mouse model of oxidative stress. The compound was administered prior to exposure to oxidative agents, resulting in a significant reduction in neuronal cell death compared to controls. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This indicates its potential as an anti-inflammatory agent, which could be beneficial for conditions like rheumatoid arthritis or inflammatory bowel disease.

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound distinguishes it from other azetidine derivatives.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 1-tert-butyl 2-methylazetidine-1-carboxylate | Lacks additional methyl group | Lower reactivity |

| tert-butyl azetidine-3-carboxylate | Different carboxylic acid position | Varying enzyme interactions |

| tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate | Hydroxymethyl substitution | Enhanced solubility |

Q & A

Q. What are the critical steps in synthesizing tert-butyl 2-methylazetidine-2-carboxylate hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves:

- Azetidine ring formation : Cyclization of a β-amino alcohol precursor under acidic conditions .

- Protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis. Hydrochloride salt formation occurs via deprotection with HCl .

- Optimization : Adjusting temperature (e.g., 0–25°C for cyclization), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios to maximize yield. Kinetic studies using NMR or HPLC can monitor intermediate stability .

Q. How can the purity and structural integrity of this compound be validated?

- Chromatography : Reverse-phase HPLC or GC-MS to assess purity (>95% recommended for biological assays).

- Spectroscopy :

- 1H/13C NMR : Confirm stereochemistry (e.g., azetidine ring conformation) and Boc group integrity .

- IR Spectroscopy : Detect characteristic peaks (e.g., C=O stretch at ~1680 cm⁻¹ for carboxylate) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What solvent systems are suitable for handling this compound, given its hydrochloride salt form?

- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactions.

- Aqueous-organic mixtures (e.g., water/ethanol) are ideal for crystallization.

- Avoid basic conditions : Hydrochloride salts may precipitate in neutral/buffered aqueous solutions .

Advanced Research Questions

Q. How does the stereochemistry of the azetidine ring influence biological activity, and what strategies resolve enantiomeric impurities?

- Impact on activity : The 2-methyl substituent’s configuration can affect binding to chiral targets (e.g., enzymes or receptors). For example, R-configuration may enhance affinity for GABA receptors .

- Resolution methods :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers .

- Diastereomeric crystallization : React with chiral acids (e.g., tartaric acid) to form separable salts .

Q. How can reaction kinetics for Boc deprotection be quantified, and what contradictions arise in mechanistic studies?

- Kinetic analysis : Use in situ FTIR or NMR to track HCl-mediated deprotection rates. Pseudo-first-order kinetics often apply .

- Contradictions : Discrepancies in activation energy (Ea) may arise due to solvent effects (e.g., protic vs. aprotic solvents stabilizing transition states differently) .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

- Molecular docking : Software like AutoDock Vina models binding to active sites (e.g., cytochrome P450 enzymes). Focus on hydrogen bonding with the carboxylate group and steric effects from the tert-butyl group .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., using GROMACS) .

Q. How do structural analogs (e.g., piperidine/pyrrolidine derivatives) inform SAR studies for this compound?

-

Analog comparison :

Analog Key Difference Biological Impact Piperidine derivatives Larger ring size Reduced metabolic stability Pyrrolidine derivatives Smaller ring, no methyl Lower affinity for amine transporters -

SAR insights : The azetidine ring’s strain enhances rigidity, potentially improving target selectivity .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in reported solubility values across studies?

- Variables to check :

- pH : Solubility increases in acidic buffers due to protonation of the amine.

- Counterion effects : Compare hydrochloride vs. freebase forms .

- Crystallinity : Amorphous vs. crystalline forms alter dissolution rates (validate via XRD) .

Q. Why do yields vary significantly in scaled-up syntheses?

- Heat transfer inefficiencies : Use jacketed reactors for exothermic steps (e.g., cyclization).

- Impurity carryover : Implement inline purification (e.g., continuous extraction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.